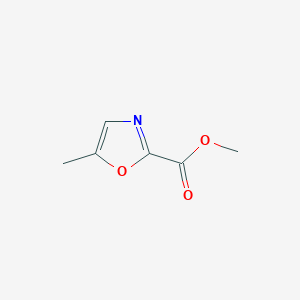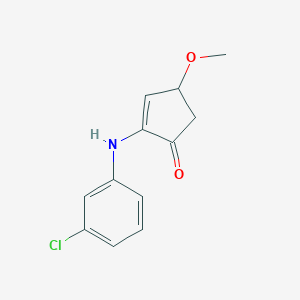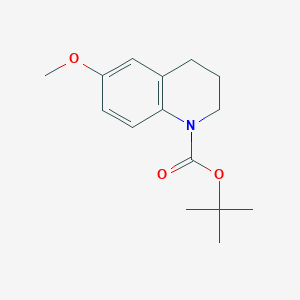
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate is not well understood. However, it has been suggested that this compound may interact with cellular membranes and affect membrane fluidity. This, in turn, may influence various cellular processes.
Biochemische Und Physiologische Effekte
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have various biochemical and physiological effects. In a study conducted on rats, this compound was found to have antioxidant properties and was able to protect against oxidative stress. Additionally, this compound has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate in lab experiments is its ease of synthesis. Additionally, this compound has shown potential in various applications, including organic electronics and fluorescent probes. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate. One potential direction is to further investigate its potential applications in organic electronics. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on cellular processes. Finally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases.
Synthesemethoden
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxyphenol with tert-butyl acrylate in the presence of a catalyst to form tert-butyl 2-methoxy-3-phenylpropanoate. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst to form tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate has been used in various scientific research studies. One of the potential applications of this compound is in the field of organic electronics. It has been reported that this compound can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). Additionally, this compound has shown potential as a fluorescent probe for the detection of nitric oxide.
Eigenschaften
IUPAC Name |
tert-butyl 6-methoxy-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-5-6-11-10-12(18-4)7-8-13(11)16/h7-8,10H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZJUPGMTPKDJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556992 |
Source


|
| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
121006-53-9 |
Source


|
| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




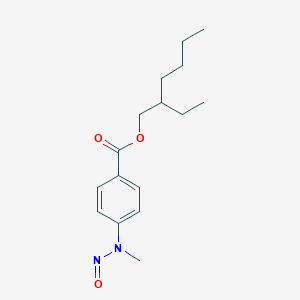
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
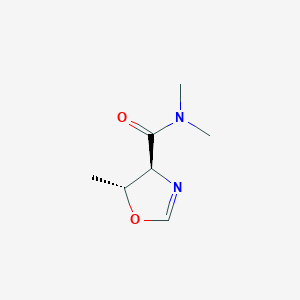

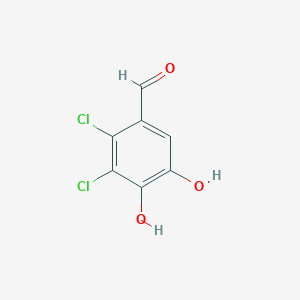

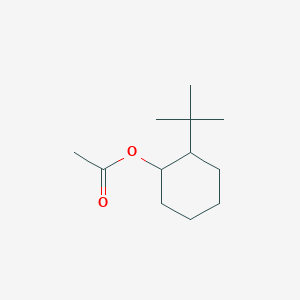

![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
